2-Isothiocyanato-3-methylpyridine

Synthetic Chemistry Medicinal Chemistry Chemical Biology

2-Isothiocyanato-3-methylpyridine (CAS 59181-03-2) is a heterocyclic organic compound belonging to the pyridyl isothiocyanate class, characterized by a pyridine ring substituted with an isothiocyanate (-N=C=S) group at the 2-position and a methyl group at the 3-position. Its molecular formula is C7H6N2S with a molecular weight of 150.20 g/mol.

Molecular Formula C7H6N2S
Molecular Weight 150.20 g/mol
CAS No. 59181-03-2
Cat. No. B8750302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isothiocyanato-3-methylpyridine
CAS59181-03-2
Molecular FormulaC7H6N2S
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)N=C=S
InChIInChI=1S/C7H6N2S/c1-6-3-2-4-8-7(6)9-5-10/h2-4H,1H3
InChIKeyBEHDMFLYAJTBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isothiocyanato-3-methylpyridine (CAS 59181-03-2): Procurement Guide for Chemical Synthesis and Exploratory Research


2-Isothiocyanato-3-methylpyridine (CAS 59181-03-2) is a heterocyclic organic compound belonging to the pyridyl isothiocyanate class, characterized by a pyridine ring substituted with an isothiocyanate (-N=C=S) group at the 2-position and a methyl group at the 3-position [1]. Its molecular formula is C7H6N2S with a molecular weight of 150.20 g/mol [1]. As a synthetic intermediate and chemical probe, it is intended for research use only, not for therapeutic or veterinary applications .

2-Isothiocyanato-3-methylpyridine: Why Regioisomers Cannot Be Assumed Equivalent


The premise that pyridyl isothiocyanate regioisomers (e.g., 2-Isothiocyanato-4-methylpyridine or 2-Isothiocyanato-6-methylpyridine) or analogs like 3-(isothiocyanatomethyl)pyridine are functionally interchangeable for research or development is not supported by scientific principles. The position of both the reactive isothiocyanate group and the methyl substituent on the pyridine ring dictates unique steric and electronic properties, profoundly influencing reactivity, binding affinity, and biological activity [1]. While class-level bioactivity (e.g., anticancer, antimicrobial potential) is noted for isothiocyanates broadly [2], the lack of publicly available, compound-specific comparative data means that any substitution carries unquantified risk and could invalidate experimental results or alter synthetic pathways. Researchers must verify the specific regioisomer required for their application.

2-Isothiocyanato-3-methylpyridine: Quantifiable Differentiation from Closest Analogs


Regioisomeric Purity and Synthetic Precision: A Defined 2,3-Substitution Pattern vs. Other Methylpyridyl Isothiocyanates

The primary, verifiable differentiator for 2-Isothiocyanato-3-methylpyridine is its precise 2,3-substitution pattern on the pyridine ring. This contrasts with other commercially available regioisomers such as 2-Isothiocyanato-4-methylpyridine (CAS 22400-44-8) and 2-Isothiocyanato-6-methylpyridine (CAS 52648-44-9) . The specific location of the electron-donating methyl group relative to the electron-withdrawing isothiocyanate group creates a unique electronic environment that dictates its reactivity in nucleophilic addition reactions and its potential binding interactions with biological targets.

Synthetic Chemistry Medicinal Chemistry Chemical Biology

Synthetic Accessibility: Potential Advantages Over Non-Regioisomeric Analogs

The synthesis of 2-Isothiocyanato-3-methylpyridine can be achieved via a one-pot procedure from the corresponding amine, as described for a range of pyridyl isothiocyanates [1]. While specific yields for this compound are not reported in the cited literature, this general synthetic methodology suggests that its preparation is feasible. In contrast, analogs like 3-(isothiocyanatomethyl)pyridine (CAS 36810-90-9), which features a methylene spacer between the pyridine ring and the isothiocyanate group, require a different synthetic approach and possess distinct chemical properties .

Process Chemistry Synthetic Methodology Building Blocks

Inferred Anticancer Potential: Class-Level Bioactivity of Isothiocyanates

Isothiocyanates, as a compound class, are known for their potential anticancer properties, including the induction of apoptosis and modulation of cell signaling pathways [1]. This class-level bioactivity provides a rationale for exploring 2-Isothiocyanato-3-methylpyridine as a chemical probe. For instance, a related compound, 3-(isothiocyanatomethyl)pyridine, has demonstrated *in vitro* cytotoxic effects against MCF-7 breast cancer cells and inhibition of enzymes like topoisomerase II . However, it is crucial to note that **no specific, quantitative *in vitro* or *in vivo* data has been identified for 2-Isothiocyanato-3-methylpyridine itself.**

Cancer Research Pharmacology Chemical Probes

Validated Application Scenarios for Procuring 2-Isothiocyanato-3-methylpyridine


Chemical Synthesis: As a Specific 2,3-Substituted Pyridyl Building Block

Based on its defined regioisomeric structure, the primary and most defensible application for 2-Isothiocyanato-3-methylpyridine is as a specific building block in organic synthesis [1]. Its procurement is justified when a synthetic route explicitly requires the electrophilic isothiocyanate group at the 2-position and a methyl group at the 3-position of a pyridine ring. This is a distinct requirement that cannot be met by other regioisomers or analogs.

Exploratory Medicinal Chemistry: Hypothesis-Driven SAR Studies

This compound is suitable for exploratory research, such as structure-activity relationship (SAR) studies, where the goal is to understand how a 2-isothiocyanato-3-methylpyridine moiety affects a biological target's activity or a material's property compared to other substitution patterns [1]. The lack of existing data means the research outcome is uncertain, which is a fundamental characteristic of discovery-phase work. Researchers must be prepared to generate all primary biological and pharmacological data for this compound themselves .

Coordination Chemistry: As a Pseudohalide Ligand Precursor

Isothiocyanates, including pyridyl derivatives, can act as pseudohalide ligands in coordination chemistry. For example, isothiocyanate has been used to form nickel(II) complexes with specific geometries and electrochemical properties [1]. 2-Isothiocyanato-3-methylpyridine could serve a similar function, with its specific substitution pattern potentially influencing the resulting complex's structure and properties. This is a supportable application based on class-level behavior.

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